molecular formula C9H6ClNO B1497199 5-Chloroisoquinolin-6-ol CAS No. 918488-41-2

5-Chloroisoquinolin-6-ol

Cat. No.: B1497199
CAS No.: 918488-41-2
M. Wt: 179.6 g/mol
InChI Key: ALTPGTZNQQAMJI-UHFFFAOYSA-N
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Description

5-Chloroisoquinolin-6-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Chloroisoquinolin-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. The presence of the chlorine atom at the 5-position and a hydroxyl group at the 6-position contributes to its unique chemical properties and biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various derivatives of isoquinoline compounds have been shown to possess significant activity against bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
This compound1 × 10^-4Effective against S. aureus
Derivative A0.5 × 10^-4Effective against E. coli

The minimum inhibitory concentration (MIC) values suggest that modifications at different positions can enhance antimicrobial efficacy, making these compounds potential leads for antibiotic development .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have reported IC50 values indicating cytotoxic effects on cancer cells, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-720.1Induces ROS generation
A54914Interferes with tubulin polymerization

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

3. Antimalarial Activity

In addition to its antibacterial and anticancer properties, this compound has shown potential as an antimalarial agent. Research indicates that certain isoquinoline derivatives exhibit inhibitory activity against Plasmodium falciparum, the causative agent of malaria.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : Compounds in this class can inhibit enzymes critical for cellular metabolism and proliferation.
  • Receptor Modulation : They may modulate receptor signaling pathways, affecting cell growth and survival.

These interactions lead to significant alterations in biochemical pathways within target organisms, contributing to their therapeutic effects .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Effectiveness : In vitro studies demonstrated that derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity in Cancer Models : The compound was tested on multiple cancer cell lines, revealing promising results with low cytotoxicity towards normal cells while effectively targeting tumor cells .
  • Antiviral Properties : Emerging data suggest potential antiviral activities against viruses such as dengue, indicating a broader therapeutic scope .

Properties

IUPAC Name

5-chloroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTPGTZNQQAMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668956
Record name 5-Chloroisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918488-41-2
Record name 5-Chloroisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.61 mL (1.02 g, 7.6 mmol) of sulfuryl chloride were added to a solution of 1.0 g (6.9 mmol) of compound 7 in 30 mL of dichloromethane. Three drops diethyl ether were added and the reaction was stirred at room temperature for 5 h. The solvents were removed by distillation and the remainder was treated with aqueous NaHCO3 solution. The precipitate was filtered, washed with water and dried to give 1.1 g (89%) of compound 8 as a green-yellow solid.
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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